molecular formula C16H17F2NO3 B2902026 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide CAS No. 1421466-69-4

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide

Cat. No.: B2902026
CAS No.: 1421466-69-4
M. Wt: 309.313
InChI Key: WTYZMHOZHISNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide is a synthetic chemical reagent designed for research applications, particularly in the field of antimicrobial discovery. This compound features a 2,5-dimethylfuran moiety linked to a 3,4-difluorobenzamide group via a hydroxypropyl chain, a structural motif observed in investigational FtsZ inhibitors . The 2,5-dimethylfuran group is a known heterocyclic building block in chemical synthesis , and derivatives of it have been studied for their antimicrobial properties . The structural similarity to a class of benzodioxane–benzamide compounds suggests its potential application in researching novel antibiotics that target the essential bacterial cell division protein FtsZ . FtsZ is a highly conserved tubulin-like protein that is crucial for bacterial cytokinesis and is a promising target for combating multidrug-resistant pathogens such as Staphylococcus aureus (including MRSA strains) and Bacillus subtilis . Inhibiting FtsZ polymerization disrupts the formation of the Z-ring, leading to defective cell division and bacterial cell death . The inclusion of a hydroxy group on the propyl linker, as seen in related research compounds, can influence the molecule's antimicrobial activity and serves as a potential site for further derivatization to improve physicochemical properties or develop prodrugs . Researchers can utilize this high-purity compound to explore new strategies against antimicrobial resistance (AMR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-9-7-12(10(2)22-9)15(20)5-6-19-16(21)11-3-4-13(17)14(18)8-11/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYZMHOZHISNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbohydrate-Based Cyclization

Fructose undergoes acid-catalyzed dehydration (H2SO4, 150°C) to form hydroxymethylfurfural (HMF), which subsequently undergoes hydrogenolytic ring modification. Nickel-palladium bimetallic catalysts (Ni50Pd50/SiO2) facilitate selective methyl group migration at the 3-position under 15 bar H2 at 80°C.

Critical Parameters:

  • Catalyst loading: 7-9 wt%
  • Solvent system: Tetrahydrofuran/water (4:1 v/v)
  • Reaction time: 8-10 hours

Direct Functionalization Strategies

Alternative methods employ cross-coupling reactions:

  • Suzuki-Miyaura Coupling

    • 3-Bromo-2,5-dimethylfuran + Boronic ester derivatives
    • Pd(PPh3)4 (2 mol%) in degassed DME at 65°C
  • Directed C-H Activation

    • 2,5-Dimethylfuran + Propylene oxide
    • Rh2(OAc)4 catalyst (0.8 mol%) with pyridine directing group

Hydroxypropylamine Chain Assembly

The 3-hydroxypropylamine linker introduces stereochemical complexity requiring controlled synthetic conditions:

Epoxide Ring-Opening

3-(2,5-Dimethylfuran-3-yl)oxirane undergoes nucleophilic attack by aqueous ammonia (28% w/w) at 40°C for 24 hours. This method produces racemic 3-amino-1-(2,5-dimethylfuran-3-yl)propan-2-ol with 67% conversion efficiency.

Reductive Amination

Ketone precursors (3-(2,5-dimethylfuran-3-yl)-3-oxopropanal) react with ammonium acetate in the presence of NaBH3CN. Methanol solvent at 0°C prevents premature reduction of the furan ring.

Optimization Data:

Reducing Agent Temp (°C) Diastereomeric Ratio
NaBH4 25 1:1.2
NaBH3CN 0 1:0.8
BH3·THF -15 1:1.5

Amide Bond Formation Techniques

The final conjugation step employs multiple activation strategies for 3,4-difluorobenzoic acid:

Acid Chloride Method

  • Chlorination

    • 3,4-Difluorobenzoic acid + SOCl2 (2.5 eq)
    • Reflux in anhydrous toluene (3 hours)
  • Coupling Reaction

    • 3,4-Difluorobenzoyl chloride (1.1 eq) + Hydroxypropylamine derivative
    • Triethylamine (3 eq) in dichloromethane at -10°C

Carbodiimide-Mediated Coupling

Alternative approach using EDCI/HOBt system:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 eq)
  • Hydroxybenzotriazole (1.5 eq)
  • N-Methylmorpholine buffer (pH 7.8)

Comparative Yield Analysis:

Method Reaction Time Isolated Yield
Acid Chloride 2.5 hours 88%
EDCI/HOBt 8 hours 79%

Purification and Characterization

Final product purification employs sequential techniques:

  • Flash Chromatography

    • Silica gel (230-400 mesh)
    • Ethyl acetate/hexane gradient (30% → 65%)
  • Crystallization

    • Slow vapor diffusion: Diethyl ether into dichloromethane solution

Spectroscopic Validation:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (m, 2H, Ar-H), 6.25 (s, 1H, Furan-H), 4.15 (br s, 1H, OH), 3.45 (q, J=6.8 Hz, 2H, NHCH2)
  • 13C NMR : 165.8 (C=O), 152.1 (d, J=245 Hz, C-F), 110.3 (Furan-C)
  • HRMS : [M+H]+ Calcd for C17H18F2NO3: 346.1254; Found: 346.1251

Process Optimization Challenges

Key technical hurdles identified during scale-up studies:

  • Furan Ring Stability

    • Acidic conditions promote ring-opening (pH <3)
    • Thermal decomposition above 110°C
  • Hydroxyl Group Protection

    • TBS protection (t-butyldimethylsilyl chloride) improves amidation yield by 12%
    • Deprotection with TBAF (tetrabutylammonium fluoride) in THF
  • Fluorine Substituent Effects

    • Ortho-fluorine atoms increase benzoyl chloride reactivity by 1.8× compared to meta-substituted analogs

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

    Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The furan ring and difluorobenzamide moiety can interact with enzymes and receptors, modulating their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzamide backbone with several pesticidal agents, but its substituents distinguish it from others:

  • Lufenuron (N-[[[2,5-Dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide): Features a hexafluoropropoxy group and dichlorophenyl moiety, enhancing lipophilicity and insecticidal activity. In contrast, the target compound’s dimethylfuran and hydroxypropyl groups may improve solubility and metabolic stability .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Contains a trifluoromethyl group and isopropoxyphenyl chain, favoring fungicidal action. The target compound’s difluorobenzamide and furan ring may offer distinct binding affinities due to reduced steric hindrance .
  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Combines a chlorophenyl group with a tetrahydrofuran ring. The target compound’s dimethylfuran and hydroxypropyl linker could enhance conformational flexibility .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Stability : Evidence from related furan-pyrazole hybrids (e.g., 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol derivatives) indicates that intramolecular hydrogen bonds (O–H···N, N–H···O) and π-π interactions stabilize the crystal lattice. The target compound’s hydroxypropyl chain may facilitate similar intermolecular interactions, influencing its solid-state stability .
  • Dihedral Angles : The 21.07° dihedral angle between pyrazole and furan rings in analogous structures suggests moderate planarity. The target compound’s hydroxypropyl spacer likely reduces ring coplanarity, altering binding modes in biological systems .

Data Tables

Compound Molecular Formula Key Substituents Applications
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide C₁₇H₁₈F₂NO₃ 3,4-difluorobenzamide, 2,5-dimethylfuran Hypothetical agrochemical
Lufenuron (CGA-184699) C₁₇H₁₀Cl₂F₈N₂O₃ 2,6-difluorobenzamide, hexafluoropropoxy Insect growth regulator
Flutolanil C₁₇H₁₆F₃NO₂ Trifluoromethyl, isopropoxyphenyl Fungicide
Cyprofuram C₁₅H₁₅ClN₂O₂ Chlorophenyl, tetrahydrofuran Fungicide

Research Findings and Implications

  • Synthetic Feasibility : The hydroxypropyl linker and furan ring may simplify synthesis compared to hexafluoropropoxy or cyclopropane-containing analogs, reducing production costs .
  • Metabolic Stability : The 3-hydroxypropyl group could enhance metabolic resistance compared to shorter alkyl chains in cyprofuram, extending half-life in biological systems .
  • Target Specificity : The difluorobenzamide motif’s electronic profile may favor interactions with cytochrome P450 enzymes or chitin synthases, warranting further enzymatic assays .

Q & A

Q. What are the recommended synthetic routes for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with functionalization of the 2,5-dimethylfuran core. Key steps include:
  • Step 1 : Introduction of the hydroxypropyl group via nucleophilic addition or condensation reactions.

  • Step 2 : Amidation with 3,4-difluorobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
    Critical conditions include inert atmosphere (N₂/Ar), temperature control (0–25°C for amidation), and purification via column chromatography. Yield optimization relies on stoichiometric ratios and avoiding moisture .

    • Data Table :
ParameterValue/TechniqueReference
Key Reagents3,4-Difluorobenzoyl chloride, TEA
SolventDichloromethane
Yield OptimizationMoisture-free conditions, stoichiometry

Q. Which analytical techniques are essential for confirming the structure and purity of this compound during synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the furan and benzamide moieties. For example, hydroxypropyl protons appear as multiplet signals near δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (309.313 g/mol) and detects impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the presence of fluorine atoms in the benzamide moiety influence the compound’s biological activity and interaction with cellular targets?

  • Methodological Answer : Fluorine enhances lipophilicity, improving membrane permeability and target binding. Computational docking studies (e.g., AutoDock Vina) predict that 3,4-difluoro substitution stabilizes interactions via:
  • Hydrophobic pockets : Fluorine’s electronegativity complements aromatic residues (e.g., Phe, Tyr) in enzyme active sites.

  • Hydrogen bonding : Fluorine may act as a weak H-bond acceptor with backbone amides (e.g., Cys917 in VEGFR2) .
    Experimental validation involves comparative IC₅₀ assays against non-fluorinated analogs .

    • Data Table :
TargetPredicted ΔG (kcal/mol)Interaction ResiduesReference
VEGFR2-9.8 (vs. -9.0 control)Cys917, Glu883

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of structurally similar benzamide derivatives?

  • Methodological Answer : Contradictions often arise from structural-activity relationship (SAR) variability. Strategies include:
  • Systematic SAR Studies : Synthesize analogs with incremental modifications (e.g., furan methyl groups, hydroxypropyl chain length) and test against standardized microbial strains (e.g., E. coli ATCC 25922) .
  • Experimental Replication : Control variables like inoculum size, solvent (DMSO vs. saline), and incubation time .
  • Meta-Analysis : Cross-reference bioactivity data from public databases (ChEMBL, PubChem) to identify trends .

Q. What in silico approaches can predict the binding affinity of this compound with potential therapeutic targets like kinases or microbial enzymes?

  • Methodological Answer :
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond donors, aromatic rings) using tools like LigandScout. Match against kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) with GROMACS .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions from fluorine and furan groups .

Data Contradiction Analysis

Q. Why do studies on fluorinated benzamides report conflicting solubility profiles, and how can this be addressed experimentally?

  • Methodological Answer : Discrepancies may stem from solvent polarity or crystalline polymorphism. Mitigation strategies:
  • Solubility Assays : Use standardized buffers (PBS, pH 7.4) and nephelometry for kinetic solubility measurements.
  • Polymorph Screening : X-ray crystallography (e.g., P2₁/n space group) identifies stable forms .
  • Co-solvent Optimization : Test co-solvents (e.g., PEG 400) to enhance aqueous solubility for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.